![molecular formula C21H25NaO5S B12288628 Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)
Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ナトリウム;(13-エチル-17-エチニル-3-オキソ-1,2,6,7,8,9,10,11,12,14-デカヒドロシクロペンタ[a]フェナントレン-17-イル)スルファートは、様々な科学分野において重要な用途を持つ複雑な有機化合物です。この化合物は、シクロペンタ[a]フェナントレンコアを含む独特の構造が特徴であり、合成化学および生物学的研究の両方において関心を集めています。
準備方法
合成経路と反応条件
ナトリウム;(13-エチル-17-エチニル-3-オキソ-1,2,6,7,8,9,10,11,12,14-デカヒドロシクロペンタ[a]フェナントレン-17-イル)スルファートの合成は、通常、より単純な有機分子から始まる複数段階を伴います。このプロセスには、多くの場合、次のようなものが含まれます。
シクロペンタ[a]フェナントレンコアの形成: この段階では、特定の条件下で直鎖状の前駆体を環化し、多くの場合、触媒を用いてコア構造の形成を促進します。
官能基の導入: エチル基およびエチニル基は、それぞれアルキル化反応およびアセチル化反応によって導入されます。これらの反応では、基の正しい位置決めを確保するために、温度とpHを精密に制御する必要があります。
酸化と硫酸化:
工業的製造方法
工業的な設定では、この化合物の製造は、反応条件を常に維持するために、連続フローリアクターを使用してスケールアップされます。自動化システムの使用により、最終生成物の高収率と純度が確保されます。
化学反応の分析
反応の種類
ナトリウム;(13-エチル-17-エチニル-3-オキソ-1,2,6,7,8,9,10,11,12,14-デカヒドロシクロペンタ[a]フェナントレン-17-イル)スルファートは、次のような様々な化学反応を起こします。
酸化: この化合物は、さらなる官能基を導入したり、既存の官能基を変性したりするために、さらに酸化することができます。
還元: 還元反応は、オキソ基をヒドロキシル基に変換し、化合物の性質を変えるために使用できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
置換: ハロゲン(塩素、臭素)、求核剤(アミン、チオール)
主な生成物
科学的研究の応用
ナトリウム;(13-エチル-17-エチニル-3-オキソ-1,2,6,7,8,9,10,11,12,14-デカヒドロシクロペンタ[a]フェナントレン-17-イル)スルファートは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成における前駆体として、および様々な有機反応における試薬として使用されます。
生物学: 細胞プロセスに対する潜在的な影響と、生物分子との相互作用について研究されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について調査されています。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に利用されます。
作用機序
ナトリウム;(13-エチル-17-エチニル-3-オキソ-1,2,6,7,8,9,10,11,12,14-デカヒドロシクロペンタ[a]フェナントレン-17-イル)スルファートの作用機序には、細胞内の特定の分子標的との相互作用が含まれます。この化合物は、受容体または酵素に結合してその活性を調節し、様々な生化学経路を活性化することができます。これらの相互作用は、遺伝子発現、タンパク質合成、代謝プロセスなど、細胞機能の変化につながる可能性があります。
類似化合物との比較
類似化合物
エトノゲストレル: 同様のコア構造を持つが、官能基が異なる合成プロゲステロン。
ノレチステロン: 構造が似ており、生物学的活性も似ている別の合成プロゲステロン。
独自性
ナトリウム;(13-エチル-17-エチニル-3-オキソ-1,2,6,7,8,9,10,11,12,14-デカヒドロシクロペンタ[a]フェナントレン-17-イル)スルファートは、官能基の特定の組み合わせによって独特であり、これにより明確な化学的および生物学的特性が付与されます。特に、その硫酸基は、その溶解性と反応性を高め、様々な用途に役立つ化合物となっています。
特性
分子式 |
C21H25NaO5S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate |
InChI |
InChI=1S/C21H26O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,10,12-13,16-19H,3,5-9,11H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChIキー |
BLWWIWNVHHIBER-UHFFFAOYSA-M |
正規SMILES |
CCC12CCC3C(C1C=CC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


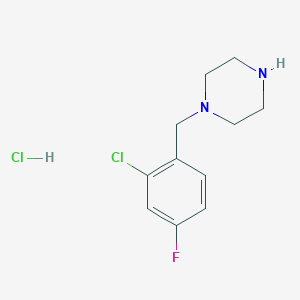
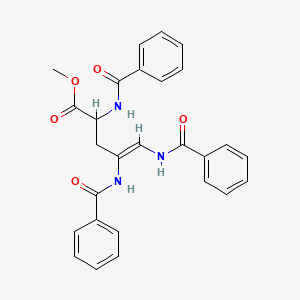
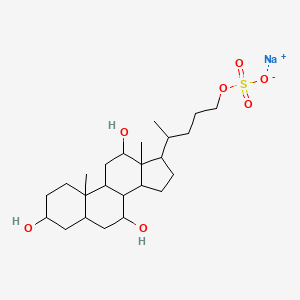
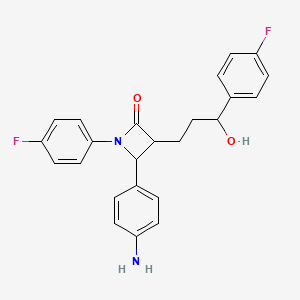
![N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester](/img/structure/B12288585.png)
![3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12288595.png)

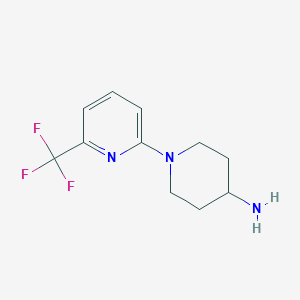
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3](/img/structure/B12288613.png)
![17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B12288620.png)
![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)

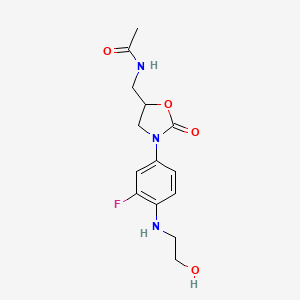
![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
